molecular formula C19H17FN2O B4932976 N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine

N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine

Cat. No.: B4932976
M. Wt: 308.3 g/mol
InChI Key: KTJMFOVQJIITDV-UHFFFAOYSA-N
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Description

N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-[(4-fluorophenyl)methoxy]phenyl group

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-8-4-16(5-9-17)14-23-18-10-6-15(7-11-18)13-22-19-3-1-2-12-21-19/h1-12H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJMFOVQJIITDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the 4-[(4-fluorophenyl)methoxy]benzyl chloride: This is achieved by reacting 4-fluorobenzyl alcohol with thionyl chloride in the presence of a base.

    Nucleophilic substitution: The resulting 4-[(4-fluorophenyl)methoxy]benzyl chloride is then reacted with 2-aminopyridine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major products would include oxidized derivatives of the pyridine ring or the benzyl group.

    Reduction: Reduced derivatives, such as the corresponding amine or alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(4-methoxyphenyl)methoxy]phenyl}methyl)pyridin-2-amine
  • N-({4-[(4-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine
  • N-({4-[(4-bromophenyl)methoxy]phenyl}methyl)pyridin-2-amine

Uniqueness

N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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